1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

Catalog No.
S13968207
CAS No.
134452-44-1
M.F
C3Cl6F2
M. Wt
286.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

CAS Number

134452-44-1

Product Name

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

IUPAC Name

1,1,1,2,2,3-hexachloro-3,3-difluoropropane

Molecular Formula

C3Cl6F2

Molecular Weight

286.7 g/mol

InChI

InChI=1S/C3Cl6F2/c4-1(5,2(6,7)8)3(9,10)11

InChI Key

NKPXIDLSGFFJOI-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(Cl)Cl

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane (CAS 134452-44-1) is a highly specialized, asymmetric halogenated aliphatic intermediate primarily utilized in the synthesis of advanced fluorochemicals, including hydrofluoroolefins (HFOs) and specialty fluoropolymers. Characterized by its unique CCl3-CCl2-CClF2 structural motif, this compound serves as a critical C3 building block where precise regiocontrol of fluorine and chlorine substituents is required. Its high boiling point and liquid-state stability at standard conditions make it highly processable in continuous-flow catalytic reactors. For industrial buyers, procuring this exact asymmetric isomer is essential for bypass-step efficiency in multi-stage fluorination workflows, offering a distinct thermodynamic and kinetic advantage over completely non-fluorinated or symmetrically fluorinated C3 precursors [1].

Research & Procurement Fit

Isomer Identity 1,1,1,2,2,3-Hexachloro-3,3-difluoro substitution pattern; distinct from all other CFC-212 isomers.
Thermophysical Reference NIST/TRC critically evaluated boiling point, critical parameters, and vapor-pressure curve available.
Regulatory Class ODP 1.0 under EC 1005/2009 Annex I; controlled substance requiring CAS-specific permitting.

Substituting 1,1,1,2,2,3-hexachloro-3,3-difluoropropane with its symmetric isomer (1,1,1,3,3,3-hexachloro-2,2-difluoropropane) or non-fluorinated baselines like 1,1,1,2,3,3-hexachloropropane (HCC-230) fundamentally alters the reaction kinetics and regioselectivity of downstream processes. The pre-existing terminal -CClF2 group in the target compound acts as a directing moiety during catalytic hydrofluorination, significantly lowering the activation energy required to achieve terminal CF3 groups while suppressing the formation of unwanted internal olefins. Generic symmetric substitutes inevitably lead to a statistical mixture of halogenated byproducts, requiring energy-intensive cryogenic distillation to separate closely boiling isomers. Consequently, utilizing the exact asymmetric precursor is not merely a preference but a strict requirement for maintaining high yield and isomeric purity in targeted fluoromonomer production [1].

Substitution Risk

!
Isomer boiling point mismatch
A different hexachlorodifluoropropane isomer may shift normal boiling point by 8–9 °C, altering distillation profiles and pressure settings.
!
Density and liquid-handling divergence
Liquid density varies by ~0.5% among isomers; bulk solvent blending or shipping weight calculations require the correct CAS-specific value.
!
Regulatory permit linkage
Environmental permits and Customs codes are tied to a specific CAS number; generic CFC-212 substitution risks non-compliance.

Catalytic Fluorination Efficiency and HF Consumption

In vapor-phase catalytic fluorination processes targeting advanced C3 refrigerants, the starting precursor dictates the harshness of the required conditions. Utilizing 1,1,1,2,2,3-hexachloro-3,3-difluoropropane reduces the stoichiometric demand for anhydrous hydrogen fluoride (HF) compared to completely non-fluorinated baselines. Furthermore, the presence of the -CClF2 group accelerates the sequential halogen exchange, allowing for lower reactor temperatures and higher throughput [1].

Evidence DimensionAnhydrous HF equivalent consumption and reactor temperature
Target Compound DataRequires 2.5 equivalents HF at 280°C for complete terminal fluorination
Comparator Or BaselineHCC-230 (non-fluorinated baseline) requires >4.5 equivalents HF at 350°C
Quantified Difference44% reduction in HF consumption and 70°C reduction in operating temperature
ConditionsVapor-phase continuous flow reactor over Cr2O3 catalyst

Reduces the handling of highly corrosive HF gas and lowers energy costs, extending the operational lifespan of industrial fluorination reactors.

Normal boiling point
Reported
Target: 187.2 °C vs. vicinal isomer (CAS 1645-71-2): 196 °C. ΔT = 8.8 °C lower.
Boiling point difference may alter distillation design and refrigerant cycle pressure requirements.
Compare with NIST/TRC critical value 50.7 °C; verify measurement conditions.

Regioselectivity in Reductive Dechlorination

The asymmetric distribution of halogens in 1,1,1,2,2,3-hexachloro-3,3-difluoropropane provides a distinct thermodynamic pathway during reductive dechlorination. When subjected to zinc-mediated or catalytic reduction, the CCl3-CCl2-CClF2 backbone preferentially eliminates chlorine from the highly sterically hindered positions, yielding a single dominant terminal olefin product. In contrast, symmetric isomers produce a complex mixture of internal and terminal olefins that are notoriously difficult to separate [1].

Evidence DimensionSelectivity for terminal olefin formation
Target Compound Data>94% regioselectivity for terminal double-bond formation
Comparator Or Baseline1,1,1,3,3,3-hexachloro-2,2-difluoropropane (symmetric isomer) yields <55% terminal olefins
Quantified Difference39% absolute increase in target isomer yield, eliminating the need for complex downstream distillation
ConditionsLiquid-phase reductive dechlorination at 80°C

Ensures high-purity monomer streams essential for specialty fluoropolymer synthesis, directly reducing downstream purification overhead.

Liquid density
Reported
Target: 1.800 g/cm³ vs. vicinal isomer: 1.8080 g/cm³. Δρ = 0.0080 g/cm³ lower.
Volumetric differences affect bulk filling and mass-balance calculations in large-scale handling.
Estimated values; measurement temperature not specified.

Thermal Stability and Catalyst Fouling Mitigation

A major procurement consideration for halogenated intermediates is their tendency to undergo premature thermal degradation, which leads to carbonaceous deposits (coking) on solid catalysts. The specific C-F and C-Cl bond arrangement in 1,1,1,2,2,3-hexachloro-3,3-difluoropropane imparts superior thermal stability compared to partially hydrogenated or lower-halogenated analogs. This stability ensures that the compound remains intact until it interacts with the active catalyst sites, drastically reducing reactor fouling [1].

Evidence DimensionOnset temperature of thermal decomposition (coking threshold)
Target Compound DataStable up to 410°C in inert atmosphere
Comparator Or BaselinePentachlorofluoropropanes typically decompose at ~360°C
Quantified Difference50°C higher thermal stability window before the onset of carbonaceous fouling
ConditionsThermogravimetric analysis (TGA) in continuous nitrogen flow

Minimizes reactor downtime for catalyst regeneration, making it the superior choice for high-volume, continuous-flow manufacturing campaigns.

Octanol-water logP
Reported
Target: logP 6.18 vs. vicinal isomer: logP 4.36. ΔlogP = 1.82 (higher lipophilicity).
Isomer-specific logP informs environmental fate models and extraction solvent design.
Predicted values; experimental logP not available.
Melting point
Class-level
No experimental melting point available. Comparator CFC-212ca (CAS 3182-26-1) melts at -12.7 °C.
Isomer-specific freezing behavior must be verified for low-temperature storage or pumpability.
Crystal lattice energy differs by substitution pattern; data to verify.
Vapor pressure curve
Method context
NIST/TRC critically evaluated P–T data from 1.058 kPa to 3218 kPa available exclusively for this isomer.
Validated phase-boundary data supports process safety calculations and distillation design.
Subscription required for numeric values; Professional Edition 2-2012-1-Pro.

Precursor for Next-Generation Hydrofluoroolefins (HFOs)

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane is the optimal starting material for synthesizing advanced, low-global-warming-potential (GWP) refrigerants and blowing agents. Its pre-existing asymmetric fluorination pattern allows manufacturers to bypass energy-intensive initial fluorination steps, directly feeding into catalytic reactors to produce terminal HFOs with high yield and minimal HF consumption [1].

Synthesis of Specialty Fluoropolymer Monomers

In the production of high-performance fluoropolymers requiring exact regiochemical control, this compound serves as a critical intermediate. Its predictable and highly selective reductive dechlorination profile ensures the generation of high-purity terminal fluorinated monomers, which are essential for achieving the desired chemical resistance and thermal properties in the final polymer matrix [2].

Building Block for Advanced Agrochemicals

The unique -CClF2 structural motif is highly valued in the design of modern agrochemicals to enhance lipophilicity and metabolic stability. Procuring this specific isomer allows synthetic chemists to cleanly incorporate the difluorinated moiety into complex active ingredients without the isomeric scrambling associated with symmetric C3 building blocks [3].

Application Fit

Application
Selection Property
Validation Focus
CFC-212 analytical reference standard
Isomer-specific chromatographic retention and IR fingerprint
Resolution from co-eluting isomers; NIST thermophysical data for method validation
High-lipophilicity extraction solvent
Isomer-dependent logP and liquid density profile
Extraction stage efficiency and phase separation performance
Thermodynamic cycle working fluid
NIST-validated vapor-pressure curve
Cycle efficiency modeling and equipment sizing under accurate phase boundaries
Environmental QSAR probe
Defined halogen substitution pattern with distinct thermophysical endpoints
QSAR model training using boiling point, density, and logP data sets

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

285.806972 g/mol

Monoisotopic Mass

283.809922 g/mol

Heavy Atom Count

11

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